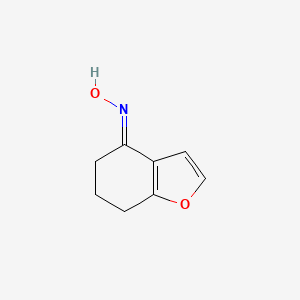

6,7-Dihydrobenzofuran-4(5H)-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an oxime functional group attached to the 4(5H)-one position of the 6,7-dihydrobenzofuran ring. Oximes are known for their applications in various chemical reactions and their role as intermediates in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydrobenzofuran-4(5H)-one oxime can be achieved through a combination of enzyme- and Lewis acid-catalyzed reactions. One method involves the use of 2,5-dimethylfuran and 1,3-cyclohexanediones as starting materials. The process includes a domino 1,2-addition/1,4-addition/elimination reaction catalyzed by Lewis acids, followed by the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrobenzofuran-4(5H)-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxylamine and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6,7-Dihydrobenzofuran-4(5H)-one oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active molecules. The pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

6,7-Dihydrobenzofuran-4(5H)-one: Lacks the oxime group but shares the benzofuran core structure.

Benzofuran-4(5H)-one oxime: Similar structure but without the dihydro modification.

2,3-Dihydrobenzofuran oxime: Different position of the oxime group and hydrogenation pattern.

Uniqueness

6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to the presence of both the oxime functional group and the dihydrobenzofuran ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Biological Activity

6,7-Dihydrobenzofuran-4(5H)-one oxime is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : B12864202

- Molecular Formula : C9H9NO2

- Molecular Weight : 165.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxime functional group allows for the formation of hydrogen bonds and other non-covalent interactions, which can lead to inhibition or modulation of enzyme activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes involved in critical biological processes. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which plays a significant role in DNA repair mechanisms. This inhibition can lead to selective cytotoxicity in cancer cells, particularly those with BRCA mutations .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be influenced by structural modifications. Variations in substituents on the benzofuran ring have been explored to enhance its inhibitory effects on target enzymes. For example, the introduction of electron-withdrawing groups has been shown to improve PARP inhibition potency significantly .

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Notably, one derivative showed an IC50 value of 2.12 μM against BRCA-deficient cancer cells .

| Compound | IC50 Value (μM) | Target |

|---|---|---|

| This compound | 9.45 | PARP-1 |

| Modified Derivative A | 2.12 | BRCA-deficient cells |

| Modified Derivative B | 3.62 | BRCA-deficient cells |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. It was found to reduce oxidative stress and apoptosis in neuronal cells exposed to toxic agents, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(NE)-N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7+ |

InChI Key |

XLJSELFTFQSTNL-VQHVLOKHSA-N |

Isomeric SMILES |

C1CC2=C(C=CO2)/C(=N/O)/C1 |

Canonical SMILES |

C1CC2=C(C=CO2)C(=NO)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.